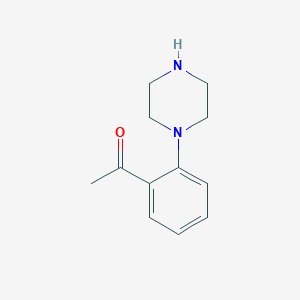

1-(2-Piperazin-1-ylphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2-piperazin-1-ylphenyl)ethanone |

InChI |

InChI=1S/C12H16N2O/c1-10(15)11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |

InChI Key |

VDHCQPUNPXUTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 1 2 Piperazin 1 Ylphenyl Ethanone

Established Synthetic Pathways for the Core 1-(2-Piperazin-1-ylphenyl)ethanone Scaffold

The construction of the this compound core primarily involves the formation of a carbon-nitrogen bond between the phenyl ring and the piperazine (B1678402) moiety. The two most prevalent strategies for achieving this are palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r). nih.govmdpi.com

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of aryl-amine bonds. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, this would entail the reaction of a 2-haloacetophenone with piperazine.

Nucleophilic aromatic substitution offers an alternative, often more classical, approach. mdpi.com This method relies on the reaction of an activated aryl halide with a nucleophile. In the context of this compound synthesis, an electron-deficient 2-haloacetophenone can react with piperazine, displacing the halide to form the desired product. The efficiency of this reaction is highly dependent on the nature of the activating groups on the aromatic ring and the reaction conditions.

Key Precursors and Reagent Considerations in this compound Synthesis

The primary precursors for the synthesis of this compound are a 2-substituted acetophenone (B1666503) and piperazine. The choice of these starting materials and the accompanying reagents is critical for a successful synthesis.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Role | Key Considerations |

| 2-Haloacetophenone | Arylating agent | The nature of the halogen (F, Cl, Br, I) influences reactivity. Fluorine is often most reactive in SNAr, while bromides and iodides are common in Buchwald-Hartwig reactions. The presence of other substituents on the phenyl ring can affect reaction efficiency. |

| Piperazine | Amine source | Can be used directly or in a mono-protected form (e.g., with a Boc group) to prevent double arylation. The use of unprotected piperazine in excess can also favor mono-arylation. nih.gov |

For a Buchwald-Hartwig amination approach, the selection of the catalyst system is paramount. This system comprises a palladium source and a phosphine ligand. Modern catalysts often utilize bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. The choice of base is also crucial for deprotonating the piperazine and facilitating the catalytic cycle.

Table 2: Typical Reagents for Buchwald-Hartwig Synthesis of N-Arylpiperazines

| Reagent | Function | Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-NHC complexes. nih.govkyoto-u.ac.jprsc.org |

| Phosphine Ligand | Stabilizes the palladium center and facilitates catalysis | Buchwald-type biarylphosphines (e.g., XPhos, SPhos), Josiphos-type ferrocenyl ligands, or N-heterocyclic carbenes (NHCs). nih.gov |

| Base | Deprotonates the amine and activates the catalyst | Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), potassium hexamethyldisilazide (KHMDS), or cesium carbonate (Cs₂CO₃). nih.govkyoto-u.ac.jp |

| Solvent | Reaction medium | Aprotic solvents such as toluene, dioxane, or THF are commonly used. |

In a nucleophilic aromatic substitution (SNAr) pathway, the reaction is typically promoted by a base in a polar aprotic solvent. The reactivity of the 2-haloacetophenone is enhanced by the electron-withdrawing effect of the acetyl group.

Optimization Strategies for Yield and Purity in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. For Buchwald-Hartwig aminations, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate combination. nih.gov The reaction temperature and duration are also critical variables that need to be fine-tuned. For instance, microwave irradiation has been shown to accelerate some Buchwald-Hartwig reactions, potentially leading to higher yields in shorter reaction times. nih.gov

A common side reaction is the formation of the bis-arylated piperazine. This can be mitigated by using a large excess of piperazine or by employing mono-Boc-piperazine, which is then deprotected in a subsequent step. nih.govmdpi.com

Purification of the final product is typically achieved through standard techniques such as column chromatography on silica (B1680970) gel or recrystallization. For related compounds, solid-phase extraction (SPE) has also been employed as an effective purification method. nih.gov The choice of eluent for chromatography or solvent for recrystallization will depend on the polarity of the specific this compound derivative being synthesized.

Strategies for Derivatization and Analogue Synthesis of this compound

The this compound scaffold offers three primary sites for chemical modification: the phenyl ring, the piperazine moiety, and the ethanone (B97240) group. Derivatization at these positions allows for the generation of diverse libraries of analogues for various applications, particularly in medicinal chemistry.

Modification of the Phenyl Ring in this compound Analogues

Functionalization of the phenyl ring is most commonly achieved by employing appropriately substituted 2-haloacetophenones as starting materials in the synthetic pathways described above. This approach allows for the introduction of a wide variety of substituents at different positions on the phenyl ring. For example, the synthesis of phenylpiperazine derivatives with fluoro, methyl, and trifluoroethylsulfanyl substituents has been reported, starting from the corresponding substituted anilines which are precursors to the required acetophenones. nih.gov

Table 3: Phenyl Ring Modification Strategy

| Position of Modification | Synthetic Approach | Example of Substituents |

| Positions 3, 4, 5, or 6 | Use of a pre-functionalized 2-haloacetophenone in a Buchwald-Hartwig or SNAr reaction. | Alkyl, alkoxy, halogen, nitro, cyano, etc. |

Post-synthetic modification of the phenyl ring is also possible but can be more challenging due to the potential for competing reactions with the other functional groups in the molecule. Electrophilic aromatic substitution reactions, for instance, would need to be carefully controlled to ensure selective substitution on the phenyl ring without affecting the piperazine or ethanone moieties.

Structural Diversification of the Piperazine Moiety in this compound Derivatives

The secondary amine of the piperazine ring in this compound is a versatile handle for a wide range of chemical transformations. The most common modifications involve N-alkylation and N-acylation. mdpi.com

N-Alkylation can be achieved by reacting the parent compound with an alkyl halide or sulfonate in the presence of a base. This allows for the introduction of a variety of alkyl and substituted alkyl groups. Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

N-Acylation is readily accomplished by treating the piperazine with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent). This leads to the formation of amide derivatives. Studies on related N-acyl piperazines have shown that this modification can significantly influence the conformational behavior of the piperazine ring. nih.gov

Furthermore, the piperazine nitrogen can be used as a nucleophile to react with other electrophilic species, enabling the introduction of more complex heterocyclic systems. nih.gov

Table 4: Strategies for Piperazine Moiety Diversification

| Reaction Type | Reagents | Resulting Moiety |

| N-Alkylation | Alkyl halide, base | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |

| N-Acylation | Acyl chloride, base or Carboxylic acid, coupling agent | N-Acylpiperazine (amide) |

| N-Arylation | Aryl halide, Buchwald-Hartwig conditions | N,N'-Diarylpiperazine |

Alterations of the Ethanone Group in this compound Analogues

The ethanone group provides another site for chemical modification, primarily through reactions of the ketone carbonyl and the adjacent methyl group.

The carbonyl group can undergo a variety of classical ketone reactions. For instance, reduction with a hydride reagent such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) could be used to introduce new carbon substituents and form tertiary alcohols. The carbonyl group can also be converted into an oxime or other C=N containing functionalities.

The α-methyl group can be functionalized following deprotonation with a strong base to form an enolate. This enolate can then react with various electrophiles. For example, reaction with an alkyl halide would lead to α-alkylation, and reaction with an aldehyde would result in an aldol (B89426) addition product. Bromination of the α-methyl group, for instance using N-bromosuccinimide, can provide a precursor for further nucleophilic substitution reactions. nih.gov

These modifications of the ethanone group can significantly alter the steric and electronic properties of this region of the molecule, providing a valuable strategy for analogue synthesis.

Green Chemistry Approaches and Sustainable Synthesis of this compound

The development of environmentally benign and sustainable synthetic methodologies is a central focus of modern pharmaceutical and chemical research. For the synthesis of this compound, green chemistry principles can be applied to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. While specific research on green synthetic routes for this exact molecule is not extensively documented, the principles can be applied to its likely synthetic pathways, which typically involve the formation of the N-aryl bond between the piperazine ring and the phenyl group.

Traditional methods for creating such N-arylpiperazine structures often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com While effective, these methods present several drawbacks from a green chemistry perspective. They often require expensive and toxic heavy metal catalysts like palladium or copper, which can be difficult to remove completely from the final product, a critical issue in pharmaceutical manufacturing. googleapis.com These reactions may also necessitate the use of strong bases and high-boiling point, non-recoverable organic solvents.

In contrast, sustainable approaches aim to overcome these limitations. One of the most promising green alternatives is the use of catalyst-free nucleophilic aromatic substitution (SNAr) reactions. googleapis.com Although SNAr reactions typically require the aromatic ring to be "activated" by strongly electron-withdrawing groups, which is not the case for the precursors of this compound, research into expanding the scope of metal-free N-arylations is ongoing. googleapis.comgoogle.com

Another avenue for greener synthesis involves the use of alternative energy sources and reaction media. Photoredox catalysis, which uses visible light to drive chemical reactions, represents a milder and more sustainable alternative to traditional heating. organic-chemistry.org This method can facilitate the synthesis of a broad range of piperazines under mild conditions. organic-chemistry.org Mechanochemistry, which involves conducting reactions by grinding solids together in the absence of a solvent, is another powerful green technique. researchgate.net This solvent-free approach can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.net

The choice of solvent is also a key consideration in green synthesis. The use of greener solvents, such as water or bio-based solvents, or using one of the reactants as the solvent, can significantly improve the environmental profile of a synthesis. mdpi.comorganic-chemistry.org For instance, a facile palladium-catalyzed synthesis of arylpiperazines has been reported to proceed under aerobic conditions using piperazine itself as the solvent, making it a more cost-effective and environmentally friendly process. organic-chemistry.org

Below is a table comparing potential synthetic strategies for N-arylpiperazines, highlighting the advantages of greener approaches.

| Synthetic Strategy | Catalyst/Reagent | Solvent | Conditions | Green Chemistry Considerations |

| Traditional Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligands, strong base | Toluene, Dioxane | High temperature | Use of toxic and expensive heavy metals, harsh conditions, difficult purification. googleapis.com |

| Ullmann Condensation | Copper catalyst, strong base | DMF, DMSO | High temperature | Use of stoichiometric copper, high temperatures, high-boiling point solvents. mdpi.com |

| Visible-Light Photoredox Catalysis | Iridium or organic photoredox catalyst | Acetonitrile (B52724), DMSO | Room temperature, visible light | Mild conditions, low energy consumption, potential for metal-free catalysis. organic-chemistry.org |

| Mechanochemical Synthesis | Solvent-free grinding | None | Room temperature | Eliminates solvent use, energy-efficient, often rapid and high-yielding. researchgate.net |

| Catalyst-Free SNAr | Strong base | DMSO, DMF | Elevated temperature | Avoids transition metal catalysts, but often limited to activated substrates. googleapis.comgoogle.com |

While direct applications of these green methodologies to the synthesis of this compound are yet to be widely reported, they represent the future direction for the sustainable production of this and related pharmaceutical intermediates. The ongoing development in catalytic systems and alternative reaction conditions continues to provide pathways to synthesize important molecules with greater efficiency and minimal environmental impact. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 1 2 Piperazin 1 Ylphenyl Ethanone and Its Analogues

Positional Scanning and Substituent Effects on Biological Activity Profiles

The biological activity of arylpiperazine compounds is highly sensitive to the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) moiety.

Phenyl Ring Substitutions: The placement of substituents on the phenyl ring is a critical determinant of biological activity. For instance, in a series of 1,5-diphenyl-2-penten-1-one analogues containing a piperazine ring, the larvicidal activity against mosquitoes was found to decrease sharply when a substituent on the benzene (B151609) ring was moved from the 4-position to the 2- or 3-position. researchgate.net Similarly, studies on arylpiperazines targeting 5-HT1A and alpha-1 receptors revealed that substitution at the ortho and meta positions of the phenyl ring plays a crucial role in modulating affinity and selectivity. nih.gov A group with a negative potential at the ortho position was found to be favorable for affinity to both receptor types. nih.gov However, the meta position appears to be a key determinant for selectivity between these two receptors. nih.gov

Piperazine Ring Substitutions: Modifications to the piperazine ring also significantly impact the activity profile. In studies of piperazine-containing compounds, N'-unsubstituted piperazines demonstrated markedly better antifungal and larvicidal activities compared to their N'-methylated counterparts. researchgate.net The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring has been shown to be essential for the inhibitory effects on human equilibrative nucleoside transporters (ENTs). polyu.edu.hkwesternsydney.edu.au

Acetyl Group and Other Modifications: The acetyl group at the ortho position of the phenyl ring in 1-(2-piperazin-1-ylphenyl)ethanone is a key feature. Modifications to this group or its replacement can lead to substantial changes in activity. For example, in a series of N-phenylpiperazines, the nature of the group connecting the piperazine to a lipophilic moiety significantly influenced α1-adrenoceptor antagonistic activity. researchgate.net

The following table summarizes the observed effects of various substitutions on the biological activities of this compound analogues.

| Modification Site | Substituent/Change | Observed Effect on Biological Activity | Reference(s) |

| Phenyl Ring | Change of substituent from 4-position to 2- or 3-position | Sharp decline in larvicidal activity against mosquitoes. | researchgate.net |

| Phenyl Ring | Ortho-position substitution with a group of negative potential | Favorable for affinity for both 5-HT1A and alpha-1 receptors. | nih.gov |

| Phenyl Ring | Meta-position substitution | Implicated in 5-HT1A/alpha-1 selectivity. | nih.gov |

| Piperazine Ring | N'-unsubstituted vs. N'-methylated | N'-unsubstituted compounds showed much better antifungal and larvicidal activity. | researchgate.net |

| Piperazine Ring | Halogen substitute on attached fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2. | polyu.edu.hkwesternsydney.edu.au |

| Piperazine Ring | Inclusion of a methyl group at position-3 | Profound loss of both biochemical and whole-cell antitubercular activities. | nih.gov |

Stereochemical Influences on the Pharmacological Profile of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology. nih.gov Chiral molecules, which are non-superimposable on their mirror images, exist as pairs of enantiomers. nih.gov These enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral drug should be considered as two distinct chemical entities. nih.gov

The introduction of a chiral center into derivatives of this compound can have profound effects on their pharmacological profile. A chiral center can be created, for example, by introducing a substituent on the piperazine ring.

A clear example of stereochemistry's impact is seen in related piperazine analogues. In a study on inhibitors of Mycobacterium tuberculosis, the introduction of a single methyl group at the 3-position of the piperazine ring, creating a chiral center, resulted in a dramatic loss of both enzymatic and whole-cell activity. nih.gov This highlights that the specific spatial arrangement of the groups is crucial for the molecule to fit correctly into its biological target's binding site.

While specific studies on the individual enantiomers of substituted this compound derivatives are not detailed in the provided context, the principles of stereochemistry dictate that if a chiral center were introduced, the resulting enantiomers would likely display differences in:

Binding Affinity: One enantiomer may fit more snugly into the receptor's binding pocket, leading to higher affinity.

Efficacy: One enantiomer might act as an agonist while the other is an antagonist or has no activity.

Metabolism: Enzymes may metabolize one enantiomer at a different rate than the other, affecting bioavailability and duration of action. nih.gov

Therefore, the stereochemical configuration is a critical factor that must be considered in the design and development of new, more selective, and potent analogues based on the this compound scaffold.

Molecular Scaffolding and Linker Modifications in Relation to Receptor Interaction Specificity

The core structure, or molecular scaffold, of a drug molecule is fundamental to its biological activity, providing the essential framework for the spatial orientation of key functional groups that interact with the target receptor. In the case of this compound analogues, the piperazine ring serves as a crucial and often essential part of the scaffold.

Modifications to the linker connecting the piperazine ring to other parts of the molecule also significantly affect receptor interaction and specificity. The length, rigidity, and chemical nature of this linker can alter the molecule's ability to adopt the optimal conformation for binding. For instance, in a series of N-phenylpiperazines with affinity for α1-adrenoceptors, the nature of the two-carbon (ethane-1,2-diyl) connecting chain was a key area of modification to improve selectivity. researchgate.net

The following table illustrates how modifications to the core scaffold and linker can impact the biological activity of piperazine-containing compounds.

| Modification Type | Structural Change | Consequence | Reference(s) |

| Scaffold Modification | Replacement of a rigid piperazine ring with a flexible ethylenediamine (B42938) spacer. | Loss of whole-cell antitubercular activity. | nih.gov |

| Scaffold Modification | Conversion of piperazine-chalcones to pyrazoline analogues. | Maintained potent inhibitory activity against VEGFR-2 kinase. | researchgate.net |

| Linker Modification | Altering the atom or group in an ethane-1,2-diyl connecting chain (e.g., S, O, NH). | Modulated affinity for α1-adrenoceptors. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their pharmacological effects. nih.gov

Several QSAR studies have been performed on arylpiperazine series, providing insights that are applicable to analogues of this compound. These studies employ various molecular descriptors and statistical methods to build predictive models.

Methodologies and Descriptors: Both 2D- and 3D-QSAR models have been developed for piperazine derivatives. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, electronic properties (e.g., HOMO and LUMO energies), and physicochemical parameters (e.g., Log S, molar refractivity). mdpi.comnih.gov

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA), use 3D structural alignments of the molecules to calculate steric and electrostatic fields around them. nih.govnih.gov The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govnih.gov

Key Findings from QSAR Studies: A 3D-QSAR study on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, which are structurally related to the title compound, successfully developed CoMFA models that identified favorable regions for high-affinity binding to the CCR1 receptor. nih.gov Docking studies within this research highlighted that a tyrosine residue (Tyr113) was crucial for anchoring the ligand in the active site via a hydrogen bond. nih.gov

Another QSAR study on piperazine derivatives as mTORC1 inhibitors found that inhibitory activity was significantly correlated with descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA). mdpi.com

For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors related to atom types, dipole moment, and electronic properties were key influencers of activity. nih.gov

The table below summarizes findings from various QSAR studies on related piperazine series.

| Compound Series | Target/Activity | QSAR Method | Key Descriptors/Findings | Reference(s) |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones | CCR1 Antagonism | 3D-QSAR (CoMFA) | Steric and electrostatic fields; H-bond with Tyr113 is critical. | nih.gov |

| Hydantoin-phenylpiperazines | 5-HT1A and alpha-1 Receptor Affinity | 3D-QSAR (CoMFA) | Steric and electrostatic factors modulate binding and selectivity. Ortho-substitution with negative potential is favorable. | nih.gov |

| Piperazine derivatives | mTORC1 Inhibition | 2D-QSAR (MLR) | ELUMO, electrophilicity index (ω), molar refractivity (MR), Log S, PSA, refractive index (n). | mdpi.com |

| Aryl alkanol piperazines | Antidepressant Activity | 2D-QSAR (GFA) | Atype_C_6, Dipole-mag, S_sssCH (for 5-HT reuptake); HOMO, PMI-mag, S_sssN (for NA reuptake). | nih.gov |

| Mono-substituted 4-phenylpiperazines | Dopaminergic System Effects | QSAR (PLS) | Physicochemical character and position of the aromatic substituent are critical. Strong correlation between in vivo effects and in vitro affinities (DA D2, MAO A). | nih.gov |

These QSAR models provide a comprehensive framework for understanding the biological response of this class of compounds and are instrumental in guiding the design of new, more potent, and selective analogues of this compound. nih.gov

Molecular Mechanism of Action and Biological Target Elucidation for 1 2 Piperazin 1 Ylphenyl Ethanone

Receptor Binding Affinity and Selectivity Profiling of 1-(2-Piperazin-1-ylphenyl)ethanone

There is no available data from studies investigating the binding affinity and selectivity of this compound at various receptor types.

Investigation of G-Protein Coupled Receptor (GPCR) Interactions

No research has been published detailing the interaction profile of this compound with any G-Protein Coupled Receptors.

Ligand-Gated Ion Channel Modulation Studies

Information regarding the modulatory effects of this compound on ligand-gated ion channels is not present in the available scientific literature.

Transporter Protein Interaction Analysis

There are no studies available that analyze the interaction of this compound with transporter proteins.

Enzyme Inhibition and Activation Studies of this compound

Data from enzyme inhibition or activation assays for this compound are not available.

Intracellular Signaling Pathway Modulation by this compound

The effects of this compound on intracellular signaling pathways have not been documented in published research.

Phenotypic Screening Methodologies for Identifying Novel Biological Actions of this compound

There is no information on the use of phenotypic screening methods to identify potential biological activities of this compound.

While the broader class of piperazine-containing compounds has been the subject of extensive research, leading to the development of numerous therapeutic agents, the specific molecule of this compound appears to be a novel or under-researched entity in the field of molecular pharmacology. Future research may shed light on its biological properties.

Preclinical Pharmacological Evaluation Methodologies for 1 2 Piperazin 1 Ylphenyl Ethanone

In Vitro Assays for Functional Activity Assessment

To understand the mechanism of action of a compound at the molecular and cellular level, a variety of in vitro assays are essential. These tests can determine if a compound interacts with specific biological targets and the nature of that interaction.

Cell-Based Reporter Gene Assays for Receptor Activation

Cell-based reporter gene assays are a powerful tool to screen for and characterize the activity of compounds at specific receptors. In these assays, cells are genetically engineered to express a receptor of interest along with a reporter gene (such as luciferase or β-galactosidase) linked to a response element. Activation of the receptor by a compound initiates a signaling cascade that leads to the expression of the reporter gene, which can be easily measured. This allows researchers to determine if a compound is an agonist (activator) or antagonist (blocker) of the receptor.

Table 1: Commonly Used Reporter Genes in Functional Assays

| Reporter Gene | Function | Advantages | Disadvantages |

| Luciferase | Produces light through a chemical reaction. | High sensitivity, rapid results. | Requires addition of a substrate. |

| β-Galactosidase | An enzyme that cleaves a substrate to produce a colored product. | Cost-effective, well-established. | Can have lower sensitivity than luciferase. |

| Green Fluorescent Protein (GFP) | A protein that fluoresces under specific light wavelengths. | Allows for real-time imaging in living cells. | May have lower signal-to-noise ratio. |

Calcium Mobilization and Cyclic Nucleotide Assays

Many neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs), signal through changes in intracellular calcium (Ca2+) levels or the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP).

Calcium Mobilization Assays: These assays use fluorescent dyes that bind to calcium, allowing for the measurement of changes in intracellular calcium concentrations upon receptor activation. An increase in fluorescence indicates that the compound is activating a receptor that signals through a calcium-dependent pathway.

Cyclic Nucleotide Assays: These assays, often using techniques like ELISA or FRET-based biosensors, quantify the levels of cAMP or other cyclic nucleotides produced by cells in response to a compound. This helps to elucidate the specific signaling pathway engaged by the compound.

Neurotransmitter Uptake and Release Assays

For compounds potentially targeting neuropsychiatric disorders, it is crucial to assess their effects on neurotransmitter systems.

Uptake Assays: These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., serotonin (B10506), dopamine, norepinephrine) into presynaptic neurons. This is a common mechanism of action for many antidepressant and antipsychotic drugs.

Release Assays: These experiments determine if a compound can induce the release of neurotransmitters from neuronal cells.

Enzyme Activity Assays in Cellular Extracts

Some psychoactive compounds exert their effects by inhibiting enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). Enzyme activity assays would be used to determine if 1-(2-Piperazin-1-ylphenyl)ethanone inhibits the activity of relevant enzymes, which could in turn affect neurotransmitter levels in the brain.

In Vivo Models for Investigating Efficacy and Pharmacodynamics

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models to assess their efficacy and how they affect the body.

Animal Models for Neuropsychiatric Disorders

A variety of animal models have been developed to mimic aspects of human neuropsychiatric disorders. These models are crucial for evaluating the potential therapeutic effects of new compounds.

Table 2: Examples of Animal Models for Neuropsychiatric Disorders

| Disorder | Animal Model | Behavioral Readout |

| Depression | Forced Swim Test | Immobility time |

| Tail Suspension Test | Immobility time | |

| Chronic Mild Stress | Anhedonia (reduced sucrose (B13894) preference) | |

| Anxiety | Elevated Plus Maze | Time spent in open arms |

| Light-Dark Box | Time spent in the light compartment | |

| Schizophrenia | Prepulse Inhibition of Startle | Disruption of sensorimotor gating |

| Amphetamine-Induced Hyperlocomotion | Locomotor activity |

These models, while not perfectly replicating the complexity of human disorders, provide valuable insights into the potential antidepressant, anxiolytic, or antipsychotic properties of a test compound.

Behavioral Phenotyping in Rodent Models of Disease

Behavioral phenotyping in rodent models is an essential tool for assessing the potential therapeutic effects of compounds like this compound on complex neurological and psychiatric disorders. These models are designed to mimic specific symptoms or endophenotypes of human diseases, providing a platform to evaluate a compound's ability to modulate disease-related behaviors. The choice of model and behavioral assays is contingent on the hypothesized therapeutic target of the compound.

For instance, if this compound is being investigated for anxiolytic properties, rodent models such as the elevated plus-maze, light-dark box, and open field test would be employed. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their tendency to display exploratory behavior in novel environments. An effective anxiolytic compound would be expected to increase the time spent in the open arms of the elevated plus-maze or the light chamber of the light-dark box, and increase exploratory behavior in the center of the open field.

Conversely, if the compound is being evaluated for antidepressant-like activity, models such as the forced swim test and the tail suspension test are commonly utilized. In these models, immobility is interpreted as a behavioral correlate of despair. A compound with antidepressant potential would be expected to decrease the duration of immobility. Chronic models of depression, such as chronic unpredictable stress or social defeat stress, which induce a wider range of depressive-like phenotypes including anhedonia (a core symptom of depression), could also be used. In such cases, the sucrose preference test is a key measure, where an increase in the consumption of a sweetened solution following compound administration would suggest an antidepressant effect.

The data gathered from these behavioral assays are typically quantitative and allow for statistical comparison between vehicle-treated and compound-treated groups.

Table 1: Illustrative Data from Behavioral Phenotyping Assays

| Behavioral Assay | Animal Model | Measured Parameter | Hypothetical Outcome with this compound |

| Elevated Plus-Maze | Wistar Rat | Time spent in open arms (%) | Increased |

| Forced Swim Test | C57BL/6 Mouse | Duration of immobility (s) | Decreased |

| Sucrose Preference Test | Sprague-Dawley Rat (Chronic Stress Model) | Sucrose preference (%) | Increased |

Electrophysiological Recordings in Preclinical Models

Electrophysiological recordings provide a direct measure of neuronal activity and are invaluable for elucidating the synaptic and cellular mechanisms through which a compound like this compound exerts its effects. These techniques can be applied in vitro using brain slices or cultured neurons, or in vivo in anesthetized or freely moving animals.

In vitro patch-clamp electrophysiology allows for the detailed study of a compound's effects on specific ion channels and receptors on individual neurons. For example, by recording from neurons in a brain region implicated in a particular disorder, such as the amygdala for anxiety or the hippocampus for depression, researchers can determine if this compound modulates synaptic transmission (e.g., by altering excitatory or inhibitory postsynaptic currents) or intrinsic neuronal excitability (e.g., by changing firing rates or action potential properties).

In vivo electrophysiological recordings in anesthetized or freely moving animals can assess how the compound affects neuronal firing patterns and network oscillations in relevant brain circuits. For example, single-unit recordings can measure the firing rate and pattern of individual neurons in response to the compound, while local field potential (LFP) recordings can provide information about the synchronous activity of neuronal populations. Changes in oscillatory patterns, such as theta or gamma oscillations, which are believed to be important for cognitive and emotional processes, can also be assessed.

Microdialysis Studies for Neurotransmitter Dynamics

Microdialysis is a minimally invasive technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. sigmaaldrich.com This methodology is crucial for understanding how a compound like this compound affects neurochemical signaling in the brain. nih.gov

By implanting a microdialysis probe into a target brain area, such as the prefrontal cortex, nucleus accumbens, or hippocampus, researchers can collect samples of the extracellular fluid and analyze them for various neurotransmitters, including dopamine, serotonin, norepinephrine, and glutamate. This allows for the real-time monitoring of neurotransmitter release and metabolism following systemic or local administration of the compound.

For example, if this compound is hypothesized to act as a serotonin reuptake inhibitor, microdialysis studies would be expected to show a significant increase in extracellular serotonin levels in relevant brain regions following its administration. The temporal dynamics of this increase can also be correlated with the compound's pharmacokinetic profile and its effects in behavioral paradigms.

Table 2: Hypothetical Microdialysis Data for this compound in the Rat Prefrontal Cortex

| Time Post-Administration (min) | Extracellular Serotonin (% of Baseline) | Extracellular Dopamine (% of Baseline) |

| 0 | 100 ± 5 | 100 ± 6 |

| 30 | 150 ± 10 | 105 ± 7 |

| 60 | 250 ± 15 | 110 ± 8 |

| 120 | 220 ± 12 | 108 ± 5 |

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Species

Pharmacokinetic and pharmacodynamic (PK/PD) correlation studies are essential for establishing a quantitative relationship between the concentration of a drug in the body and its pharmacological effect. These studies are critical for optimizing dosing regimens and predicting therapeutic outcomes in humans.

Pharmacokinetics (PK) describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). In preclinical species, PK studies for this compound would involve administering the compound through various routes (e.g., intravenous, oral, intraperitoneal) and measuring its concentration in plasma and, importantly, in the brain over time. Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability would be determined.

Pharmacodynamics (PD) refers to the relationship between drug concentration at the site of action and the observed pharmacological effect. For this compound, the PD endpoint could be a behavioral response (e.g., increased time in the open arms of the elevated plus-maze), a neurochemical change (e.g., increased extracellular serotonin levels measured by microdialysis), or a target engagement biomarker (e.g., receptor occupancy measured by positron emission tomography - PET).

By integrating PK and PD data, a PK/PD model can be developed. This model can help to determine the target plasma and brain concentrations required to achieve a desired level of pharmacological effect. For example, a correlation might be established between the brain concentration of this compound and the occupancy of a specific receptor, which in turn correlates with an anxiolytic-like effect in a behavioral model. This information is invaluable for guiding dose selection in subsequent clinical trials.

Computational Chemistry and Molecular Modeling of 1 2 Piperazin 1 Ylphenyl Ethanone

Ligand-Based Drug Design Approaches for 1-(2-Piperazin-1-ylphenyl)ethanone Analogues

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods for analogues of this compound often involve Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

A study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, which share the phenylpiperazine scaffold, employed 3D-QSAR to understand their activity as C-C chemokine receptor type 1 (CCR1) antagonists. nih.gov In such a study, a series of analogues with varying substituents are synthesized and tested for their biological activity. The 3D-QSAR model then correlates the observed activity with the 3D properties of the molecules, such as steric and electrostatic fields. For the CCR1 antagonists, a ligand-based CoMFA (Comparative Molecular Field Analysis) model was developed with strong predictive statistics (q²=0.606; r²=0.968), identifying regions where modifications to the structure would likely enhance binding affinity. nih.gov

These models generate contour maps that highlight favorable and unfavorable regions for specific properties. For instance, a QSAR model might indicate that adding a bulky, electron-withdrawing group at a particular position on the phenyl ring of a this compound analogue could enhance its interaction with a target receptor. nih.govjetir.org This information is crucial for guiding the synthesis of new, more potent derivatives. jetir.org

Structure-Based Drug Design Utilizing Protein-Ligand Docking and Molecular Dynamics Simulations

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. nih.gov Molecular docking and molecular dynamics (MD) simulations are the cornerstones of SBDD, allowing for the prediction and analysis of how a ligand binds to its receptor. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. jetir.org For phenylpiperazine derivatives, docking studies have been extensively used to investigate their interactions with targets like the sigma-1 receptor (σ1R), which is overexpressed in many cancers. rsc.orgnih.gov

In a representative study, researchers performed docking of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ), a para-isomer of the title compound, and its fluoroethylated analogue (FEt-PPZ) into the active site of the σ1R (PDB ID: 5HK1). nih.gov The docking scores, which estimate binding affinity, indicated that FEt-PPZ had a more favorable interaction than its precursor.

Table 1: Molecular Docking Scores of PPZ and its Analogue against σ1R

| Compound | Glide Score (kcal/mol) |

|---|---|

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) | -5.6 |

| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | -9.4 |

Data sourced from a study on σ1R ligands. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often run to assess the stability of the predicted protein-ligand complex over time. nih.gov An MD simulation of the FEt-PPZ-σ1R complex over 50 nanoseconds showed a low root mean square deviation (RMSD) of 2 Å, indicating that the ligand remains stably bound in the active site. rsc.orgnih.gov These simulations also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing critical information for optimizing the ligand's structure to enhance binding. nih.gov

ADME-Tox Prediction and In Silico Screening for Compound Optimization

A crucial step in drug development is evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. mdpi.com Performing these tests experimentally is time-consuming and expensive, making in silico prediction an attractive alternative in the early stages of discovery. nih.gov

Computational models can predict a wide range of physicochemical and pharmacokinetic properties. For a compound like this compound, these tools would be used to estimate properties such as:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Hepatotoxicity: Flags potential for liver damage.

hERG Inhibition: Assesses risk of cardiac toxicity.

In silico screening combines these predictions with docking scores to filter large virtual libraries of compounds, prioritizing those with both good predicted activity and favorable ADME/Tox properties for synthesis and further testing. nih.govresearchgate.net For example, a virtual screen of piperazine (B1678402) derivatives might filter for compounds with a high docking score against a target, low predicted hERG inhibition, and high predicted oral bioavailability.

Table 2: Example of Predicted ADME Properties for a Hypothetical Phenylpiperazine Derivative

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Molecular Weight | < 500 | < 500 g/mol |

| LogP | 2.5 | -0.4 to +5.6 |

| H-bond Donors | 1 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| BBB Permeability | High | High/Low (target dependent) |

| Human Oral Absorption | > 80% | > 80% |

This table represents typical parameters evaluated in ADME/Tox prediction; values are illustrative.

Conformational Analysis and Energy Landscape Studies of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule is likely to adopt.

For phenylpiperazine derivatives, a key structural feature is the piperazine ring. X-ray crystallography studies on the related compound 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone have confirmed that the piperazine ring adopts a stable chair conformation. nih.gov In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial.

Analytical Methodologies for 1 2 Piperazin 1 Ylphenyl Ethanone Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 1-(2-Piperazin-1-ylphenyl)ethanone from impurities and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. rdd.edu.iq The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A typical HPLC method for a piperazine (B1678402) derivative involves reverse-phase chromatography. sielc.com In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Method Development Considerations:

Column: A C18 column is a common choice, offering excellent separation for a wide range of organic molecules. acs.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. sielc.comacs.org The composition of the mobile phase can be optimized in a gradient or isocratic elution mode to achieve the desired separation. The pH of the aqueous buffer is a critical parameter that can influence the retention time and peak shape of the basic piperazine moiety.

Detector: A UV detector is commonly used for the detection of aromatic compounds like this compound. acs.org The wavelength of detection is selected based on the UV absorbance maximum of the compound, which is expected to be in the range of 230-400 nm due to the presence of the phenyl ring. acs.org

Derivatization: For enhancing detection sensitivity, especially at trace levels, chemical derivatization can be employed. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with the piperazine moiety to form a highly UV-active derivative. jocpr.com

A generalized HPLC method for the analysis of a similar piperazine derivative is presented in the table below.

| Parameter | Condition |

| Column | Waters Xbridge C18 (2.1 mm x 20 mm, 2.5 µm) acs.org |

| Mobile Phase | A: 20 mM NH4HCO3/NH3, pH 9; B: Acetonitrile acs.org |

| Gradient | 10% to 95% B over 1.5 min acs.org |

| Flow Rate | 1 mL/min acs.org |

| Column Temperature | 60 °C acs.org |

| Detection | UV at 230-400 nm acs.org |

| Injection Volume | 5 µL acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While piperazine derivatives can be analyzed by GC-MS, their polarity and relatively high boiling points might necessitate derivatization to improve their chromatographic behavior. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification.

For related piperazine compounds, GC-MS analysis has been successfully employed to identify metabolites and for toxicological screening. nist.gov The electron ionization (EI) mass spectra of piperazine derivatives often show characteristic fragmentation patterns that can aid in their identification.

A general GC-MS method for the analysis of piperazine derivatives is outlined below.

| Parameter | Condition |

| Column | 5% phenyl/95% dimethylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100°C, ramped to 290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Identity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the phenyl ring will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the splitting pattern and chemical shifts of these protons.

Piperazine Protons: The protons on the piperazine ring will likely appear as two or more distinct multiplets in the aliphatic region (typically δ 2.5-4.0 ppm), corresponding to the different chemical environments of the axial and equatorial protons.

Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet, likely in the region of δ 2.0-2.5 ppm. rsc.org

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carbon of the acetyl carbonyl group is expected to have a chemical shift in the downfield region, typically around δ 170 ppm.

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the piperazine nitrogen will be shifted compared to the other aromatic carbons.

Piperazine Carbons: The carbons of the piperazine ring will appear in the aliphatic region (δ 40-60 ppm).

Acetyl Carbon: The methyl carbon of the acetyl group will appear in the upfield region (δ 20-30 ppm).

The following table provides predicted ¹H NMR chemical shifts for this compound based on data from analogous compounds.

| Protons | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.1 |

| Piperazine (4H) | ~3.0 - 3.2 |

| Piperazine (4H) | ~3.8 - 4.0 |

| Aromatic (4H) | ~7.0 - 7.8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-N bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch | 1150 - 1350 |

| Aromatic C=C Bending | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenylacetyl group in this compound is expected to give rise to characteristic UV absorptions. The spectrum would likely show a strong absorption band around 240-280 nm, corresponding to the π → π* transitions of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. acs.org

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the molecule. The fragmentation of this compound is expected to occur at the weaker bonds, such as the C-N bonds of the piperazine ring and the bond between the carbonyl carbon and the phenyl ring.

Expected Fragmentation Pathways:

Cleavage of the piperazine ring: This is a common fragmentation pathway for piperazine-containing compounds, leading to the formation of characteristic fragment ions. nih.gov

Loss of the acetyl group: Cleavage of the amide bond can result in the loss of the acetyl group (CH₃CO).

Cleavage of the phenyl-piperazine bond: This would result in fragment ions corresponding to the phenyl and piperazine moieties.

The following table lists some of the expected key fragment ions in the mass spectrum of this compound.

| Fragment | m/z (expected) |

| [M]+• | 218 |

| [M - CH₃CO]+ | 175 |

| [C₈H₉N₂]+ | 145 |

| [C₆H₅N₂]+ | 117 |

| [C₄H₉N₂]+ | 85 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Analysis of Substructural Components:

To predict the crystallographic features of this compound, the known crystal structures of its core components, acetophenone (B1666503) and N-phenylpiperazine, can be examined.

Acetophenone: The crystal structure of acetophenone (C₆H₅C(O)CH₃), the simplest aromatic ketone, has been determined at 154 K. nih.gov It crystallizes in the monoclinic space group P2₁/c. nih.gov The phenyl ring and the acetyl group are nearly coplanar, which allows for maximum conjugation between the aromatic π-system and the carbonyl group. This planarity is a common feature in many acetophenone derivatives. nih.govresearchgate.netchemicalbook.com

N-Arylpiperazines: The piperazine ring in N-arylpiperazines typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. nih.govnih.gov The substituent on the nitrogen atom can occupy either an axial or equatorial position. The preference for one position over the other is influenced by steric and electronic factors. In the case of N-phenylpiperazine, the phenyl group is generally found in the equatorial position to minimize steric hindrance with the axial hydrogens on the piperazine ring. wikipedia.orgnih.gov

Predicted Conformation of this compound:

Based on the analysis of its substructures, the following conformational features can be anticipated for this compound in the solid state:

The piperazine ring is expected to adopt a chair conformation.

The 2-acetylphenyl group attached to one of the piperazine nitrogens will likely occupy an equatorial position to reduce steric clash with the piperazine ring.

The acetyl group (C(O)CH₃) is expected to be largely coplanar with the phenyl ring to which it is attached, although some torsion may be introduced due to steric interactions with the adjacent piperazine substituent.

The relative orientation of the phenyl ring and the piperazine ring is also a critical conformational parameter. In many N-arylpiperazine derivatives, the plane of the aryl group is not perpendicular to the mean plane of the piperazine ring. nih.gov

Stereochemistry:

This compound is an achiral molecule and therefore does not have enantiomers. As such, the determination of absolute stereochemistry is not applicable.

Data Tables of Related Structures:

The following tables present crystallographic data for acetophenone and typical bond lengths for N-arylpiperazines, which serve as a reference for the expected geometry of this compound.

Table 1: Crystal Data for Acetophenone at 154 K nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.33 |

| b (Å) | 5.69 |

| c (Å) | 9.32 |

| β (°) | 102.5 |

| Volume (ų) | 690.4 |

| Z | 4 |

Table 2: Typical Bond Lengths in N-Arylpiperazine Derivatives

| Bond | Typical Length (Å) |

| C-N (aliphatic) | 1.45 - 1.48 |

| C-N (aromatic) | 1.38 - 1.42 |

| C-C (aliphatic) | 1.52 - 1.54 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H | 0.95 - 1.00 |

| N-H | 0.98 - 1.02 |

Future Research Directions and Translational Perspectives for 1 2 Piperazin 1 Ylphenyl Ethanone

Development of Novel Analogues with Improved Selectivity and Potency

The development of novel analogues of 1-(2-Piperazin-1-ylphenyl)ethanone is a key strategy to enhance its therapeutic potential. The core principle of this endeavor is to systematically modify the chemical structure to improve its affinity and selectivity for specific biological targets while minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By making targeted modifications to the phenyl ring, the piperazine (B1678402) moiety, and the acetyl group, researchers can probe the key interactions between the molecule and its target protein(s). For instance, substitutions on the phenyl ring can significantly impact biological activity. The introduction of different functional groups, such as halogens or lipophilic moieties, can alter the electronic and steric properties of the molecule, potentially leading to enhanced potency. nih.govmdpi.com For example, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, the introduction of lipophilic groups like trifluoromethyl or fluoro at specific positions on a phenylpiperazine moiety improved in vitro activity against various mycobacteria. mdpi.com

Similarly, modifications to the piperazine ring are crucial. N-alkylation or N-arylation of the second nitrogen atom of the piperazine ring is a common strategy to modulate the compound's physicochemical properties and biological activity. mdpi.com The length and nature of an alkyl chain on the piperazine ring can influence affinity for certain receptors. nih.gov For instance, in a series of piperazine derivatives targeting the histamine (B1213489) H3 receptor, extending the alkyl linker length decreased affinity. nih.gov

The acetyl group also presents an opportunity for modification. Replacing it with other functionalities could lead to novel interactions with the target binding site. These systematic modifications, guided by computational modeling and in vitro screening, can lead to the identification of analogues with superior therapeutic profiles.

Table 1: Strategies for Analogue Development

| Structural Moiety | Modification Strategy | Potential Outcome |

| Phenyl Ring | Introduction of halogens, alkyl, or alkoxy groups. | Altered electronics and sterics, improved potency and selectivity. nih.govmdpi.com |

| Piperazine Ring | N-alkylation, N-arylation, or incorporation into bicyclic systems. | Modulated physicochemical properties, target affinity, and pharmacokinetic profile. mdpi.comacs.org |

| Acetyl Group | Replacement with other functional groups (e.g., amides, esters). | Novel interactions with the target binding site, altered potency. |

| Overall Structure | Spirocyclization. | Increased rigidity, improved metabolic stability and permeability. acs.org |

Investigation of Polypharmacology and Multi-Target Engagement by this compound

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized phenomenon in drug discovery. nih.gov Phenylpiperazine derivatives are known to exhibit this characteristic, often displaying activity at a range of receptors and enzymes. nih.govijrrjournal.com Investigating the polypharmacology of this compound and its derivatives is crucial for understanding its full biological activity spectrum and for identifying potential new therapeutic applications.

A comprehensive screening of this compound against a broad panel of receptors, ion channels, and enzymes can reveal its multi-target engagement profile. This can be achieved through various in vitro binding and functional assays. For example, piperazine derivatives have shown activity at neurotransmitter receptors like serotonin (B10506) and histamine receptors. ijrrjournal.comnih.gov Docking studies can provide molecular insights into how these compounds might interact with different targets. nih.govnih.gov

Understanding the multi-target profile is a double-edged sword. On one hand, it can explain potential side effects if the compound interacts with unintended targets. On the other hand, engaging multiple targets can be beneficial for treating complex diseases with multifactorial etiologies, such as cancer or neurodegenerative disorders. nih.gov A "multi-target-directed ligand" approach could be intentionally pursued, where analogues are designed to optimally interact with a specific set of desired targets. nih.gov

Application of Omics Technologies to Elucidate Downstream Effects of this compound

To gain a comprehensive understanding of the biological effects of this compound, the application of "omics" technologies is indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a drug. frontlinegenomics.comnih.gov

Transcriptomics (RNA-seq): This can reveal changes in gene expression patterns in cells or tissues treated with the compound. It can help identify the signaling pathways that are modulated and provide clues about the compound's mechanism of action. frontlinegenomics.com

Proteomics: This approach identifies and quantifies changes in the protein landscape. It can directly identify the protein targets of the compound and reveal downstream changes in protein expression and post-translational modifications. nih.gov

Metabolomics: By analyzing the changes in small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of the cell or organism following treatment. unimi.it

Integrating data from these different omics platforms can provide a holistic picture of the compound's effects and help in identifying biomarkers for its activity. frontlinegenomics.comunimi.it This information is invaluable for understanding both the on-target and potential off-target effects, and for generating new hypotheses about the compound's therapeutic potential. nih.gov

Table 2: Application of Omics Technologies

| Omics Technology | Information Gained | Application in Drug Development |

| Transcriptomics | Changes in gene expression. | Mechanism of action elucidation, pathway analysis. frontlinegenomics.com |

| Proteomics | Changes in protein expression and modifications. | Target identification, biomarker discovery. nih.gov |

| Metabolomics | Changes in metabolite profiles. | Functional readout of cellular state, toxicity assessment. unimi.it |

Challenges and Opportunities in the Preclinical Development of this compound-Based Therapeutics

The translation of a promising compound from the laboratory to the clinic is fraught with challenges. The preclinical development phase is a critical juncture where many potential drugs fail. For therapeutics based on this compound, several key challenges and opportunities need to be considered.

Challenges:

Pharmacokinetics: Achieving an optimal pharmacokinetic profile, including good oral bioavailability, appropriate half-life, and favorable metabolic stability, is a major hurdle. nih.govnih.gov Phenylpiperazine derivatives can be subject to extensive first-pass metabolism. nih.gov

Toxicity: Early identification of potential toxicities is crucial. Off-target effects, as discussed in the context of polypharmacology, can lead to adverse events. nih.gov

Formulation: The physicochemical properties of the compound, such as solubility, will dictate the formulation strategies required for effective delivery. nih.gov

Opportunities:

Formulation Strategies: Innovative drug delivery systems can be employed to improve the pharmacokinetic profile. For example, alternative routes of administration (e.g., subcutaneous) or advanced formulations (e.g., oil-based formulations) can enhance exposure and extend the half-life of a compound. nih.gov

Biomarker Development: The use of omics technologies can aid in the discovery of biomarkers that can be used to monitor the efficacy and safety of the drug in preclinical models and, eventually, in clinical trials. frontlinegenomics.com

Targeted Delivery: For indications like cancer, the piperazine scaffold can be incorporated into drug conjugates or targeted delivery systems to enhance accumulation at the site of action and reduce systemic toxicity.

Q & A

Q. What are the common synthetic routes for 1-(2-Piperazin-1-ylphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol may include:

Piperazine Functionalization : Reacting piperazine with a halogenated phenyl intermediate (e.g., 2-fluorophenylacetyl chloride) under anhydrous conditions in dichloromethane or THF.

Ketone Formation : Using Friedel-Crafts acylation or coupling with acetylating agents.

Key factors affecting yield:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .

- Catalysts : Triethylamine or DMAP improves nucleophilic substitution efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–78 | DCM, 0°C, Triethylamine | |

| Friedel-Crafts Acylation | 45–60 | AlCl₃, Nitrobenzene, 80°C |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperazine-phenyl linkage. Key signals include:

- Piperazine N–CH₂ protons at δ 2.5–3.5 ppm .

- Acetone carbonyl (C=O) at ~200–210 ppm in ¹³C NMR .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary bioactivity screens are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) via radioligand binding assays .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- ADME Predictions : Calculate LogP (e.g., 2.8–3.7 via computational tools) to estimate blood-brain barrier permeability .

Advanced Research Questions

Q. How can conflicting LogP values from experimental vs. computational models be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. For example:

- Experimental LogP : Determined via shake-flask method (3.7 ± 0.2 in octanol/water) .

- Computational LogP : Software like MarvinSketch predicts 2.9–3.1 due to underestimation of piperazine’s hydrophilic contribution .

Resolution : - Validate with reversed-phase HPLC retention times correlated with known standards .

- Use molecular dynamics simulations to refine solvation energy calculations .

Q. What strategies optimize selectivity in receptor-binding studies?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., fluoro or methyl groups) to the phenyl ring to enhance steric/electronic complementarity with target receptors .

- Competitive Binding Assays : Compare IC₅₀ values against reference ligands (e.g., ketanserin for 5-HT₂A) to quantify selectivity .

- Molecular Docking : Use AutoDock Vina to predict binding poses in receptor active sites, prioritizing residues like Asp155 in 5-HT₂A .

Q. How are reaction intermediates stabilized in multi-step syntheses?

- Methodological Answer :

- Low-Temperature Quenching : For acid-sensitive intermediates (e.g., enolates), use −78°C baths and rapid filtration .

- Protecting Groups : Boc-protection of piperazine prevents undesired acylation during ketone formation .

- In Situ Monitoring : Real-time FTIR tracks carbonyl group formation (1700–1750 cm⁻¹) to minimize overreaction .

Q. What computational methods resolve contradictions in spectral data interpretation?

- Methodological Answer :

- DFT Calculations : Simulate NMR chemical shifts (e.g., B3LYP/6-31G*) to assign ambiguous peaks, such as overlapping piperazine and phenyl signals .

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity in complex spectra .

Data Contradiction Analysis

Q. Why do bioactivity results vary across studies for structurally similar piperazine derivatives?

- Methodological Answer :

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of piperazine, affecting receptor binding .

- Cell Line Heterogeneity : Differences in receptor expression levels (e.g., HEK-293 vs. CHO cells) impact IC₅₀ values .

- Solution : Standardize protocols (e.g., Eurofins Panlabs panel) and include positive controls (e.g., clozapine for 5-HT₂A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.